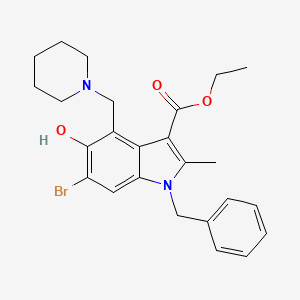![molecular formula C20H25N3O4 B11522319 (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B11522319.png)
(2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as phenoxy, ethoxy, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method includes the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the urea derivative . This method, although effective, is not environmentally friendly due to the use of phosgene.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including [(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA, can be achieved through more sustainable methods. One such method involves the use of potassium isocyanate in water without organic co-solvents, which promotes a unique substrate selectivity and yields high chemical purity .
Chemical Reactions Analysis
Types of Reactions
[(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions of [(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA can be compared with other similar compounds such as:
Thiourea: Similar in structure but contains sulfur instead of oxygen.
Hydroxycarbamide: Another urea derivative with different functional groups.
Uniqueness
The uniqueness of [(E)-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[(E)-[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C20H25N3O4/c1-4-25-19-12-16(13-22-23-20(21)24)6-8-18(19)27-10-9-26-17-7-5-14(2)15(3)11-17/h5-8,11-13H,4,9-10H2,1-3H3,(H3,21,23,24)/b22-13+ |
InChI Key |
OHDSRKAJWVZIRT-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCCOC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCCOC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11522236.png)
![4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11522240.png)
![Ethyl 4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11522245.png)
![N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11522247.png)
![5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11522248.png)


![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522263.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11522280.png)
![(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine](/img/structure/B11522287.png)
![4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)

![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
